molecular formula C22H13F2N3O B2492557 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole CAS No. 321526-21-0

3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole

Cat. No.: B2492557
CAS No.: 321526-21-0
M. Wt: 373.363
InChI Key: HSBXUSXBCXUWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is a heterocyclic compound featuring a benzisoxazole core substituted at positions 3 and 4. The 3-position bears a 4-fluorophenyl group, while the 5-position is functionalized with a 1-(3-fluorophenyl)pyrazole moiety. This structure combines electron-withdrawing fluorine atoms and aromatic systems, which are common in pharmaceuticals for enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O/c23-16-7-4-14(5-8-16)22-19-12-15(6-9-21(19)26-28-22)20-10-11-27(25-20)18-3-1-2-17(24)13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBXUSXBCXUWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through condensation reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various synthetic modifications, making it an important intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities, particularly its antiproliferative effects against cancer cell lines. Research indicates that it may inhibit specific enzymes or receptors involved in cancer progression. For instance, studies have shown that derivatives of similar pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in oncology. Preliminary studies indicate that it may act as an inhibitor of certain cancer-related pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells. Additionally, its structural similarity to known pharmacophores suggests potential as a lead compound for drug development targeting specific cancers.

Industry

In industrial applications, this compound can be utilized in the development of new materials with enhanced properties. Its unique chemical structure may impart specific functionalities such as improved thermal stability or reactivity, making it suitable for applications in polymers or coatings.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative activity of pyrazole derivatives similar to this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Synthesis and Characterization

Research focused on the synthesis and characterization of related compounds highlighted the efficiency of multi-step organic reactions to produce derivatives with desirable biological activities. The synthesis typically involves cyclization reactions under controlled conditions to yield high-purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-3-(4-Fluorophenyl)-2,1-Benzisoxazole

Key Differences :

  • Substituent on Pyrazole : The pyrazole at position 5 is substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group instead of 3-fluorophenyl.
  • Electronic Effects : The trifluoromethyl and chloro groups increase steric bulk and electron-withdrawing character compared to the 3-fluorophenyl group in the target compound.

Thiazole-Based Isostructural Derivatives (Compounds 4 and 5)

Structural Features :

  • Core Heterocycle : Thiazole (vs. benzisoxazole in the target compound).
  • Substituents : Both compounds feature 4-fluorophenyl, triazole, and dihydropyrazole groups. Compound 4 has a 4-chlorophenyl substituent, while compound 5 has 4-fluorophenyl .

Comparison :

Property Target Compound Compound 4 Compound 5
Core Structure Benzisoxazole Thiazole Thiazole
Substituent at Position 3: 4-Fluorophenyl; 5: Pyrazole 4-Chlorophenyl; Triazole/Dihydropyrazole 4-Fluorophenyl; Triazole/Dihydropyrazole
Crystallinity Not reported Isostructural (triclinic, P¯I) Isostructural (triclinic, P¯I)
Biological Activity Unknown Antimicrobial activity reported Similar to Compound 4

Key Findings :

  • Isostructurality : Compounds 4 and 5 exhibit identical crystal packing despite halogen differences (Cl vs. F), suggesting tolerance for halogen substitution in maintaining structural integrity .
  • Activity : The thiazole-triazole scaffold in compounds 4 and 5 shows antimicrobial properties, whereas the benzisoxazole core in the target compound may target different biological pathways.

Pyrazole Derivatives with Fluorophenyl Groups

  • Example: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) selectively targets neurotensin receptor NTS2 .
  • Comparison: The target compound lacks a carboxylic acid group, which is critical for NTS2 binding in NTRC-737. This highlights how minor functional group changes can drastically alter receptor selectivity .

Physicochemical Properties

  • Crystal Packing : Isostructural compounds (e.g., 4 and 5) show similar intermolecular interactions (π-π stacking, halogen bonds), but steric effects from substituents like trifluoromethyl may disrupt packing .

Q & A

Basic Research Question

  • X-ray crystallography : The gold standard for confirming molecular geometry. SHELXL (v.2015+) is widely used for refinement, leveraging high-resolution data to resolve fluorophenyl/pyrazole dihedral angles and hydrogen-bonding networks (e.g., C–H···F/O interactions) .
  • Spectroscopy :
    • ¹⁹F NMR : Detects electronic effects of fluorine substituents (δ ≈ -110 to -120 ppm for aromatic F).
    • 2D NMR (COSY, NOESY) : Resolves coupling between pyrazole and benzisoxazole protons .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks and fragmentation patterns .

How can researchers reconcile contradictions between computational binding predictions and experimental biological activity data?

Advanced Research Question
Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Methodological approaches include:

  • Docking refinement : Use molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) to account for solvation and side-chain mobility .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities more accurately .
  • Experimental validation :
    • Dose-response assays (e.g., IC₅₀ determination in enzyme inhibition studies).
    • Competitive binding studies with radiolabeled ligands .
  • Structural analysis : Compare crystallographic data (e.g., ligand-protein hydrogen bonds) with docking poses .

What strategies optimize reaction yields while minimizing by-products in multi-step syntheses?

Advanced Research Question

  • Catalyst optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings to reduce homocoupling by-products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Temperature control : Low-temperature (-78°C) lithiation steps prevent aryl ring decomposition .
  • By-product mitigation :
    • Add molecular sieves to absorb water in condensation reactions.
    • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .

How do fluorine substitutions at the 4- and 3-positions influence binding affinity and metabolic stability?

Advanced Research Question

  • Electronic effects : Fluorine’s electronegativity enhances π-π stacking with aromatic residues (e.g., COX-2 Tyr385) and reduces metabolic oxidation via steric shielding .
  • Lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability :
    • Fluorine at the 4-position reduces CYP450-mediated dealkylation (confirmed via liver microsome assays) .
    • 3-Fluorophenyl groups hinder glucuronidation due to steric hindrance .

What in vitro models are suitable for initial pharmacological profiling of this compound?

Advanced Research Question

  • Enzyme inhibition : COX-2 selectivity assays (comparing IC₅₀ against COX-1/COX-2 isoforms) .
  • Cell viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Target engagement :
    • Fluorescence polarization (FP) for protein-ligand binding kinetics.
    • Surface plasmon resonance (SPR) to measure dissociation constants (KD) .
  • Metabolic stability : HepG2 cells or human liver microsomes for half-life (t½) determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.